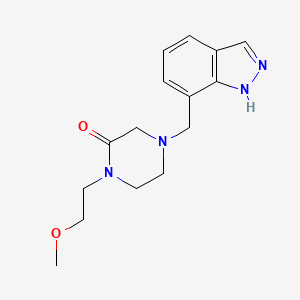![molecular formula C17H21F3N2O2 B7647481 N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide, commonly known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by scientists at the pharmaceutical company Dainippon Pharmaceutical Co. Ltd. in Japan. MT-45 is a Schedule I controlled substance in the United States and is not approved for medical use.
Mécanisme D'action
MT-45 acts on the mu-opioid receptor in the brain, which is responsible for the analgesic effects of opioids. It also acts on the dopamine transporter, which is responsible for the stimulant effects of the drug. This dual action on different receptors may contribute to the drug's addictive properties.
Biochemical and Physiological Effects:
MT-45 has been shown to have similar effects on the body as other opioid drugs. It can cause respiratory depression, sedation, and euphoria. However, it has also been shown to cause hyperactivity and agitation, which may be related to its stimulant properties.
Avantages Et Limitations Des Expériences En Laboratoire
MT-45 has been used in scientific research to study the effects of opioids on the brain and behavior. Its unique properties, such as its stimulant effects, may make it useful for studying the neurobiological mechanisms of addiction. However, its status as a Schedule I controlled substance limits its availability for research purposes.
Orientations Futures
1. Further research is needed to understand the long-term effects of MT-45 on the brain and behavior.
2. Studies should be conducted to compare the addictive potential of MT-45 to other opioids.
3. Research should be conducted to develop safer and more effective opioid medications for pain management.
4. Studies should be conducted to determine the potential for MT-45 to be used as a treatment for addiction to other opioids.
5. Further research is needed to understand the mechanisms of action of MT-45 on the mu-opioid receptor and dopamine transporter.
6. Studies should be conducted to determine the potential for MT-45 to interact with other medications.
7. Research should be conducted to develop new and innovative treatments for opioid addiction.
Méthodes De Synthèse
MT-45 is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3-methylphenylcyclopentanone with 2,2,2-trifluoroethylamine to form the intermediate compound N-(3-methylphenyl)cyclopentyl-2,2,2-trifluoroethylamine. This intermediate compound is then reacted with propanediamine to form the final product, MT-45.
Applications De Recherche Scientifique
MT-45 has been used in scientific research to study its effects on the central nervous system. It has been shown to have analgesic properties, similar to other opioid drugs. However, MT-45 has also been shown to have stimulant properties, which may make it more addictive than other opioids.
Propriétés
IUPAC Name |
N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c1-12-5-4-6-13(9-12)16(7-2-3-8-16)22-15(24)10-14(23)21-11-17(18,19)20/h4-6,9H,2-3,7-8,10-11H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAVVJOVPLOPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCC2)NC(=O)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-2-chloro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B7647399.png)
![1-(2-Methoxyethyl)-4-[(3-methyl-1-phenylpyrazol-4-yl)methyl]piperazin-2-one](/img/structure/B7647412.png)
![[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-4-yl]urea](/img/structure/B7647418.png)
![2-(1-Methylpyrazol-4-yl)-4-[(5-phenoxyfuran-2-yl)methyl]morpholine](/img/structure/B7647425.png)

![7-[(5-Phenoxyfuran-2-yl)methyl]-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one](/img/structure/B7647438.png)
![4-[cyano(phenyl)methyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B7647441.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![1-[(2-Ethylpyrazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7647464.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)